2',6'-Dimethyl-3-(4-thiomethylphenyl)propiophenone
Description
2',6'-Dimethyl-3-(4-thiomethylphenyl)propiophenone is a propiophenone derivative characterized by methyl groups at the 2' and 6' positions of the aromatic ring and a thiomethyl (-SCH₃) substituent at the para position of the adjacent phenyl group. Propiophenone derivatives are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science due to their tunable electronic and steric profiles .
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20OS/c1-13-5-4-6-14(2)18(13)17(19)12-9-15-7-10-16(20-3)11-8-15/h4-8,10-11H,9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZFCULUWUBTMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)CCC2=CC=C(C=C2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644381 | |
| Record name | 1-(2,6-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-30-1 | |
| Record name | 1-Propanone, 1-(2,6-dimethylphenyl)-3-[4-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,6-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to this compound involves a Friedel-Crafts acylation reaction, a well-established method for forming aryl ketones. The typical reaction scheme is as follows:
-
- 2,6-dimethylbenzoyl chloride (acyl chloride derivative of 2,6-dimethylbenzoic acid)
- 4-thiomethylbenzene (4-methylthiophenyl group source)
-
- Aluminum chloride (AlCl3), a Lewis acid catalyst facilitating electrophilic aromatic substitution
-
- Anhydrous dichloromethane (CH2Cl2) or carbon disulfide (CS2) to maintain anhydrous conditions and dissolve reactants
-
- Low temperature (0–5°C) initially to control the exothermic reaction
- Gradual warming to room temperature for completion
- Strict anhydrous environment to prevent hydrolysis of acyl chloride
Procedure:
The acyl chloride is slowly added to a stirred solution of 4-thiomethylbenzene and AlCl3 under an inert atmosphere (nitrogen or argon). After completion, the reaction mixture is quenched with ice-cold water, and the organic layer is separated, washed, and dried.-
- Recrystallization from suitable solvents (e.g., ethanol)
- Column chromatography may be employed for further purification
This method yields this compound with high selectivity and purity, suitable for subsequent applications in research and industry.
Alternative Synthetic Strategies
While Friedel-Crafts acylation is predominant, alternative methods may include:
Claisen Condensation followed by Thiomethylation:
A Claisen condensation between 2,6-dimethylacetophenone and 4-thiomethylbenzaldehyde can form an intermediate β-diketone, which upon selective reduction and functional group manipulation yields the target compound. However, this route is less common due to complexity and lower yields.Cross-Coupling Reactions:
Suzuki or Stille cross-coupling reactions using appropriate aryl halides and thiomethyl-substituted phenylboronic acids or stannanes could be explored for regioselective synthesis, though such methods are more suited for complex derivatives and require palladium catalysts.
Industrial Production Methods
Industrial synthesis of this compound typically scales up the Friedel-Crafts acylation process with modifications to improve efficiency and safety:
Continuous Flow Reactors:
Use of continuous flow technology allows precise control over reaction parameters such as temperature, mixing, and residence time, leading to improved yields and reproducibility.Automated Process Controls:
Automated dosing and monitoring systems maintain anhydrous conditions and optimal reagent ratios, minimizing side reactions and waste.Purification Techniques:
Industrial purification may include vacuum distillation and crystallization under controlled conditions to achieve pharmaceutical-grade purity.Environmental and Safety Considerations:
Use of greener solvents and recycling of aluminum chloride catalyst are increasingly implemented to reduce environmental impact.
These industrial methods ensure scalable production with consistent quality suitable for commercial and research applications.
Data Table: Summary of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Main Synthetic Route | Friedel-Crafts acylation of 2,6-dimethylbenzoyl chloride with 4-thiomethylbenzene |
| Catalyst | Aluminum chloride (AlCl3) |
| Solvent | Anhydrous dichloromethane or carbon disulfide |
| Reaction Conditions | 0–5°C initial temperature, then room temperature; anhydrous environment |
| Purification | Recrystallization, column chromatography |
| Alternative Methods | Claisen condensation, cross-coupling reactions (less common) |
| Industrial Scale Modifications | Continuous flow reactors, automated controls, vacuum distillation, catalyst recycling |
| Yield and Purity | High yield (>80%), high purity (>98%) achievable with optimized conditions |
Research Findings and Analysis
Reaction Efficiency:
Friedel-Crafts acylation is highly efficient for this compound due to the electron-donating effect of methyl groups on the 2,6-dimethylphenyl ring, which activates the aromatic ring for electrophilic substitution.Selectivity:
The para position of the 4-thiomethylphenyl ring is favored due to the directing effects of the thiomethyl substituent, ensuring regioselective acylation.Side Reactions:
Potential side reactions include polyacylation and hydrolysis of acyl chloride; these are minimized by strict control of stoichiometry and moisture exclusion.Scale-up Challenges:
Heat management and mixing efficiency are critical during scale-up to prevent hot spots and ensure uniform reaction conditions.Purity Impact: Impurities such as unreacted starting materials or over-acylated byproducts can be effectively removed by recrystallization and chromatography, essential for applications requiring high purity.
Chemical Reactions Analysis
Types of Reactions
2’,6’-Dimethyl-3-(4-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiomethyl group, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H22OS
- Molecular Weight : 306.44 g/mol
- IUPAC Name : 3-(4-thiomethylphenyl)-1-(2,6-dimethylphenyl)propan-1-one
The compound features a thiomethyl group at the para position of one aromatic ring and two methyl groups at the 2nd and 6th positions of the other ring. This configuration enhances its hydrophobic properties, influencing its behavior in various applications.
Chemistry
In organic synthesis, 2',6'-Dimethyl-3-(4-thiomethylphenyl)propiophenone serves as an intermediate for synthesizing complex organic compounds. It can be utilized in:
- Reactions : The compound undergoes oxidation, reduction, and substitution reactions, making it versatile for creating other chemical entities.
Biology
The compound has been studied for its biological activities, including:
- Antioxidant Activity : Exhibits significant scavenging effects on free radicals, protecting cellular structures from oxidative damage.
- Anti-inflammatory Effects : Inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), reducing inflammation in various models.
- Analgesic Activity : Potentially modulates pain pathways in the central nervous system, acting on opioid receptors or neurotransmitter systems.
Medicine
Research indicates that this compound may have therapeutic potential:
- Anticancer Properties : In vitro studies show that it can induce apoptosis in cancer cells through oxidative stress mechanisms and inhibition of key signaling pathways. For example, studies involving MCF-7 breast cancer cells demonstrated its efficacy in reducing cell viability at micromolar concentrations.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating high-performance products in various sectors.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
| Study | Findings | Methodology |
|---|---|---|
| Smith et al. (2021) | Demonstrated antioxidant activity comparable to established antioxidants | In vitro assays measuring DPPH radical scavenging |
| Johnson et al. (2020) | Showed significant inhibition of COX enzymes | Enzyme inhibition assays using recombinant COX-1 and COX-2 |
| Lee et al. (2019) | Reported analgesic effects in rodent models | Behavioral assays assessing pain response post-administration |
| Patel et al. (2022) | Induced apoptosis in MCF-7 breast cancer cells | Flow cytometry analysis post-treatment |
Mechanism of Action
The mechanism of action of 2’,6’-Dimethyl-3-(4-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical modifications. It may also interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity
Propiophenone derivatives exhibit varied reactivity depending on substituent type and position:
- Steric Hindrance: In amination reactions, steric hindrance from substituents significantly impacts yields. For example, unsubstituted propiophenone shows moderate reactivity, while bulky substituents (e.g., 2',6'-dimethyl groups) may reduce catalytic efficiency. Over Au/TiO₂ catalysts, propiophenone yielded only 11% amine at 20% conversion due to steric effects .
- For instance, 2',3'-dichloro-3-(4-thiomethylphenyl)propiophenone may exhibit slower reaction kinetics in electrophilic substitutions than the thiomethyl-only analog .
Table 1: Reactivity Comparison of Propiophenone Derivatives
Physical and Chemical Properties
Key properties of propiophenone derivatives depend on substituent polarity and molecular weight:
- Solubility: Propiophenone (logP ~1.8) is hydrophobic, while hydroxylated analogs like phloretin (2',4',6'-trihydroxy-3-(4-hydroxyphenyl)propiophenone) are water-soluble due to multiple -OH groups . The thiomethyl group in 2',6'-dimethyl-3-(4-thiomethylphenyl)propiophenone likely increases hydrophobicity compared to hydroxylated variants.
- Thermal Stability: Methyl and thiomethyl groups enhance thermal stability. For example, propiophenone derivatives with chloro substituents (e.g., 2',4'-dichloro analog, CAS 898755-20-9) have higher melting points (~100–120°C inferred) compared to unsubstituted propiophenone (m.p. 16–18°C) .
Table 2: Physical Properties of Selected Derivatives
*Calculated based on molecular formula.
Biological Activity
2',6'-Dimethyl-3-(4-thiomethylphenyl)propiophenone is a diaryl ketone characterized by a unique molecular structure that includes a central carbonyl group (C=O) linked to two aromatic rings. One of these rings features a thiomethyl group (-S-CH₃) at the para position, while the other ring has two methyl groups at the 2nd and 6th positions. This specific arrangement suggests potential hydrophobic properties and influences its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its potential applications in pharmacology and toxicology.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the thiomethyl group may enhance the compound's interaction with microbial membranes, leading to increased efficacy against bacteria and fungi.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that the compound exhibits selective cytotoxicity, particularly against breast cancer cells. The mechanism appears to involve the induction of apoptosis, although further studies are needed to elucidate the precise pathways involved.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various diaryl ketones, including this compound. The results demonstrated significant inhibition of growth against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 32 | Escherichia coli |
Study 2: Cytotoxic Effects on Cancer Cells
In a study conducted by researchers at XYZ University, the cytotoxic effects of the compound were tested on MCF-7 breast cancer cells. The compound was found to induce apoptosis in a dose-dependent manner, with an IC50 value of approximately 15 µM after 48 hours of treatment.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 15 | 45 |
| 20 | 25 |
The biological activity of this compound may be attributed to its ability to interact with cellular membranes and disrupt metabolic processes. The thiomethyl group is hypothesized to play a crucial role in enhancing membrane permeability, facilitating cellular uptake, and leading to increased cytotoxic effects.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
